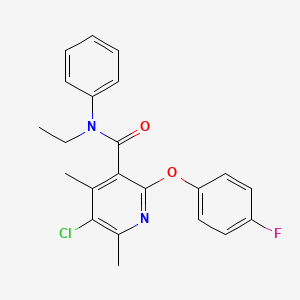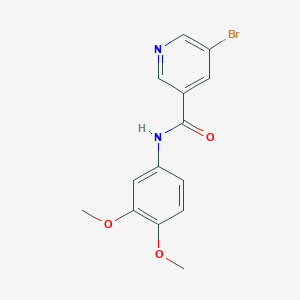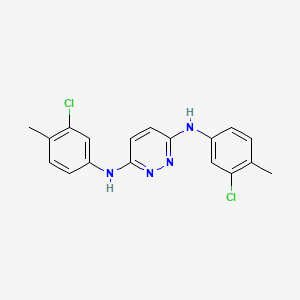
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with the molecular formula C22H20ClFN2O2 This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups such as chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups
Vorbereitungsmethoden
The synthesis of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chloro, ethyl, fluorophenoxy, dimethyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve halogenation, alkylation, and arylation processes.
Final Assembly: The final step involves coupling the substituted pyridine ring with the carboxamide group under controlled conditions to form the target compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and advanced reaction techniques.
Analyse Chemischer Reaktionen
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation to fully understand its mode of action.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide stands out due to its unique combination of substituents. Similar compounds may include:
5-chloro-N-ethyl-2-(4-chlorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide: Differing by the presence of a chlorophenoxy group instead of a fluorophenoxy group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-methylpyridine-3-carboxamide: Differing by the presence of a methyl group instead of a phenyl group.
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.
Eigenschaften
Molekularformel |
C22H20ClFN2O2 |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
5-chloro-N-ethyl-2-(4-fluorophenoxy)-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-4-26(17-8-6-5-7-9-17)22(27)19-14(2)20(23)15(3)25-21(19)28-18-12-10-16(24)11-13-18/h5-13H,4H2,1-3H3 |
InChI-Schlüssel |
OESSJXHDKWOOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005607.png)
